2-Bromo-4-propyl-1,3-oxazole

Overview

Description

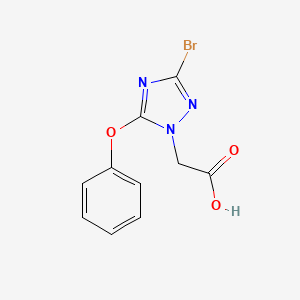

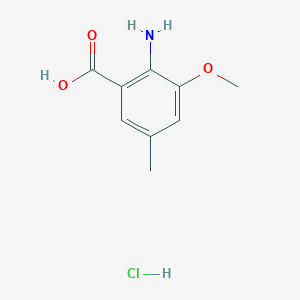

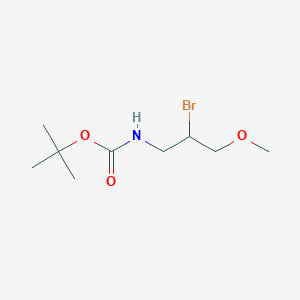

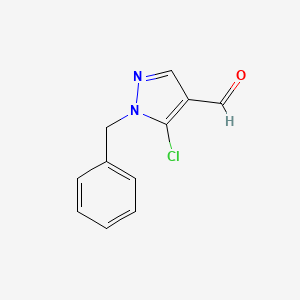

“2-Bromo-4-propyl-1,3-oxazole” is a chemical compound with the molecular formula C6H8BrNO . It is a member of the oxazole family, which are heterocyclic compounds containing an oxazole ring. Oxazole is a five-membered ring consisting of three carbon atoms, and one oxygen and one nitrogen atom .

Synthesis Analysis

The synthesis of oxazole-based molecules has been a topic of interest in recent years due to their biological activities. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxazole ring substituted with a bromine atom at the 2nd position and a propyl group at the 4th position . The InChI code for this compound isInChI=1S/C6H8BrNO/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3 . Chemical Reactions Analysis

Oxazole compounds, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in the van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) to synthesize oxazole-containing molecules .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 190.04 g/mol . It has a topological polar surface area of 26 Ų . The compound has no hydrogen bond donors but has two hydrogen bond acceptors .Scientific Research Applications

Coordination Chemistry and Ligand Design

Oxazoline ligands, such as those derived from 2-bromo-4-propyl-1,3-oxazole, play a pivotal role in coordination chemistry, particularly in transition metal-catalyzed asymmetric syntheses. These ligands are valued for their versatility, ease of synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms. This makes them essential in developing catalysts for various organic transformations (Gómez, Muller, & Rocamora, 1999).

Synthesis of Heterocycles

This compound serves as a precursor in the synthesis of various oxazolyl-substituted heterocycles, including imidazoles and thiazoles. These synthetic pathways typically involve the generation of key intermediates from α-halo ketones attached to the oxazole ring, demonstrating the compound's utility in expanding heterocyclic chemistry (Laurent & Romine, 2009).

Antimicrobial and Antioxidant Activity

Research involving 1,3-oxazoles, generated from α-bromo ketones like this compound, highlights their potential in producing compounds with significant antimicrobial and antioxidant activities. These compounds are synthesized using green chemistry principles, employing multicomponent reactions in aqueous media, which underscores the ecological benefits of such methodologies (Ghazvini et al., 2020).

Solar Photo-Thermochemical Syntheses

Innovative solar photo-thermochemical techniques have been applied to synthesize 4-bromo-2,5-substituted oxazoles from N-arylethylamides, a process in which this compound can be involved. This approach exemplifies the utilization of renewable energy sources in chemical syntheses, offering an environmentally friendly alternative to traditional methods (Dinda et al., 2014).

Mechanism of Action

The mechanism of action of oxazole compounds is largely dependent on their specific structure and the biological system in which they are acting. Oxazole rings can engage with many enzymes and receptors in biological systems through various non-covalent interactions, resulting in a variety of biological actions .

Future Directions

Oxazole derivatives, including “2-Bromo-4-propyl-1,3-oxazole”, have shown promise in various areas of medicinal chemistry due to their wide spectrum of biological activities . Future research will likely continue to explore the synthesis of new oxazole derivatives and their potential applications in drug discovery .

Properties

IUPAC Name |

2-bromo-4-propyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHCTGNSZXLSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=COC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B1381418.png)

![5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1381430.png)